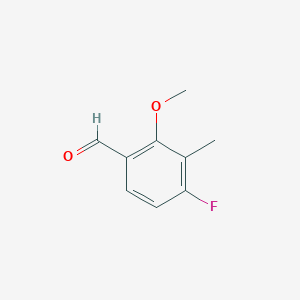

4-Fluoro-2-methoxy-3-methylbenzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-2-methoxy-3-methylbenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a methoxy group, and a methyl group. This compound is used in various chemical syntheses and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Fluoro-2-methoxy-3-methylbenzaldehyde can be synthesized through several methods. One common approach involves the fluorination of 4-methoxy-3-methylbenzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs in an organic solvent like acetonitrile at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent quality and yield while minimizing the use of hazardous reagents.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2-methoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products

Oxidation: 4-Fluoro-2-methoxy-3-methylbenzoic acid.

Reduction: 4-Fluoro-2-methoxy-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Fluoro-2-methoxy-3-methylbenzaldehyde serves as a vital intermediate in the synthesis of various organic compounds. Its unique structure allows for functionalization that can lead to the development of new materials and pharmaceuticals.

Synthesis of Substituted Aromatic Compounds

This compound is often used to synthesize substituted aromatic compounds through electrophilic aromatic substitution reactions. The presence of the fluorine atom enhances the reactivity of the aromatic ring, facilitating further modifications.

Example Reaction:

- Starting Material: this compound

- Reagent: Grignard reagents or organolithium reagents

- Product: Various substituted benzaldehydes or alcohols

Medicinal Chemistry

The compound has potential applications in medicinal chemistry due to its structural features that can mimic bioactive molecules. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability.

Anticancer Agents

Research has indicated that derivatives of this compound may possess anticancer properties. For instance, modifications to this compound have been explored for their ability to inhibit tumor growth in various cancer cell lines.

Case Study:

A study published in a peer-reviewed journal demonstrated that a derivative of this compound showed significant cytotoxicity against breast cancer cells (MCF-7) at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway.

Material Science

In material science, this compound is utilized as a building block for synthesizing polymers and advanced materials.

Polymer Synthesis

The compound can be polymerized to create novel polymers with specific properties suitable for applications in coatings, adhesives, and electronic materials.

Data Table: Polymerization Characteristics

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Poly(this compound) | This compound | High thermal stability |

| Copolymer | Styrene | Enhanced mechanical strength |

Analytical Applications

This compound is also used in analytical chemistry as a standard reference material for chromatographic methods such as HPLC and GC-MS.

Chromatographic Standards

Due to its distinct chemical properties, it serves as a calibration standard for the quantification of similar compounds in complex mixtures.

Example Application:

In environmental analysis, this compound can be utilized to detect and quantify fluorinated organic pollutants in water samples.

Mecanismo De Acción

The mechanism of action of 4-Fluoro-2-methoxy-3-methylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is typically the reactive site, undergoing nucleophilic addition or oxidation-reduction reactions. The fluorine atom can influence the reactivity and stability of the compound due to its electronegativity.

Comparación Con Compuestos Similares

Similar Compounds

4-Fluoro-3-methoxybenzaldehyde: Similar structure but lacks the methyl group.

4-Methoxy-3-methylbenzaldehyde: Similar structure but lacks the fluorine atom.

3-Fluoro-4-methylbenzaldehyde: Similar structure but different positioning of the substituents.

Uniqueness

4-Fluoro-2-methoxy-3-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and physical properties. The presence of both a fluorine atom and a methoxy group can enhance its stability and make it a valuable intermediate in organic synthesis.

Actividad Biológica

4-Fluoro-2-methoxy-3-methylbenzaldehyde (FMBA) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis

FMBA can be synthesized through various methods, including electrophilic aromatic substitution and other organic reactions. The presence of the fluoro and methoxy groups significantly influences its reactivity and biological activity.

Common Synthesis Methods:

- Electrophilic Aromatic Substitution: Utilizes a formylating agent in the presence of a Lewis acid.

- Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol using agents like sodium borohydride or lithium aluminum hydride.

Biological Activity

FMBA has shown promising biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail these activities along with relevant research findings.

Antibacterial Activity

FMBA exhibits significant antibacterial effects against various strains of bacteria. In vitro studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of FMBA

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that FMBA could serve as a potential lead compound for developing new antibacterial agents.

Anticancer Activity

Research has shown that FMBA possesses anticancer properties, particularly against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

Table 2: Anticancer Activity of FMBA

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 75 |

| A549 | 85 |

The IC50 values suggest that FMBA can inhibit cell proliferation effectively, highlighting its potential as an anticancer agent.

The mechanism by which FMBA exerts its biological effects involves interaction with specific molecular targets. It is believed to act by inhibiting key enzymes or binding to receptor sites, thereby disrupting cellular functions.

- Enzyme Inhibition: FMBA may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Binding: The compound's structure allows it to bind effectively to receptors, potentially modulating signaling pathways involved in disease progression.

Case Studies

Several studies have explored the biological activity of FMBA:

- Study on Antibacterial Efficacy: A recent study demonstrated that FMBA significantly reduced the growth of Staphylococcus aureus, particularly methicillin-resistant strains (MRSA), suggesting its potential role in treating resistant infections .

- Anticancer Research: Another investigation focused on the compound's effects on HeLa cells, revealing that treatment with FMBA led to increased apoptosis rates compared to untreated controls .

Propiedades

IUPAC Name |

4-fluoro-2-methoxy-3-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGYPNFZFYYXJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.